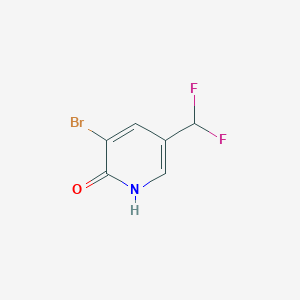

2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- is a heterocyclic organic compound that features a pyridinone ring substituted with bromine and difluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.

Coupling Reactions: The difluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the bromine atom.

Oxidizing and Reducing Agents: Employed in redox reactions to modify the compound’s functional groups.

Major Products Formed:

Substituted Pyridinones: Resulting from nucleophilic substitution reactions.

Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 2(1H)-pyridinone exhibit notable antimicrobial properties. For instance, compounds similar to 3-bromo-5-(difluoromethyl)- have been studied for their effectiveness against various bacterial strains. These studies suggest that the difluoromethyl group enhances the compound's interaction with bacterial enzymes, potentially leading to the development of new antibiotics .

2. Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For example, it has been investigated as a potential inhibitor of the FTO (fat mass and obesity-associated) enzyme, which plays a role in obesity-related conditions. The structure-activity relationship (SAR) studies reveal that modifications to the pyridinone core can significantly influence inhibitory potency .

3. Cancer Research

In cancer research, 2(1H)-pyridinone derivatives have shown promise as anticancer agents. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored. Specific analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Biochemical Applications

1. Molecular Probes

Due to its ability to selectively bind to biological macromolecules, 3-bromo-5-(difluoromethyl)- is used as a molecular probe in biochemical assays. These probes facilitate the study of protein interactions and cellular processes by providing a means to visualize and quantify specific biological targets .

2. Structural Studies

The compound serves as a critical component in structural studies of biomolecules. Its unique chemical properties allow researchers to investigate conformational changes in proteins and nucleic acids, contributing to our understanding of biomolecular dynamics and function.

Material Science Applications

1. Organic Electronics

In material science, 2(1H)-pyridinone derivatives are being explored for their potential use in organic electronics. Their electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of difluoromethyl groups enhances charge transport characteristics, improving device performance .

2. Coatings and Polymers

The compound is also investigated for use in coatings and polymers due to its stability and resistance to environmental factors. Research into polymer composites incorporating 3-bromo-5-(difluoromethyl)- suggests enhanced mechanical properties and durability compared to traditional materials .

Case Studies

Mécanisme D'action

The mechanism of action of 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity, modulating the activity of the target proteins and influencing biological pathways .

Comparaison Avec Des Composés Similaires

3-Bromo-5-(trifluoromethyl)pyridine: Shares structural similarities but differs in the substitution pattern and electronic properties.

2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)-: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness: 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications requiring precise molecular interactions and stability under various conditions.

Activité Biologique

The compound 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- (commonly referred to as 5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one) is a halogenated pyridinone that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- is C7H5BrF2N1O with a molecular weight of approximately 222.02 g/mol. The presence of bromine and difluoromethyl groups significantly influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell membrane integrity or inhibition of essential bacterial enzymes, leading to cell death .

Antiviral Properties

In addition to antimicrobial effects, studies have demonstrated that 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- possesses antiviral activity against certain viral pathogens. For instance, it has shown effectiveness in inhibiting specific viruses by targeting viral replication processes .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

The biological effects of 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- are mediated through its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or viral replication.

- Receptor Interaction : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.

- Nucleic Acid Binding : Some studies suggest that it may bind to nucleic acids, affecting gene expression and replication processes .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various derivatives of pyridinones, including 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)-. The results indicated a significant reduction in bacterial counts when treated with this compound compared to control groups .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | E. coli | 0 |

| Test | E. coli | 25 |

| Control | S. aureus | 0 |

| Test | S. aureus | 30 |

Study on Antiviral Activity

Another investigation focused on the antiviral activity against Chlamydia species. The compound demonstrated selective activity against Chlamydia-infected cells, reducing inclusion numbers and altering morphology significantly compared to untreated controls.

Propriétés

IUPAC Name |

3-bromo-5-(difluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-3(5(8)9)2-10-6(4)11/h1-2,5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVINNVGIDQTSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.